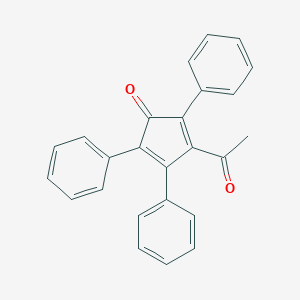
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a complex organic compound with the molecular formula C52H34O2 This compound is characterized by a cyclopentadienone core substituted with acetyl and phenyl groups, making it a highly conjugated system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is often a substituted cyclopentadienone, and the dienophile is an acetyl-substituted phenyl compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of advanced materials, such as catalysts and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of biological molecules, such as proteins and nucleic acids, and can modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,4,5-triphenyl-2,4-cyclopentadienone: Similar structure but with a methyl group instead of an acetyl group.
2,2’- (1,4-Phenylene)bis (4H-3,1-benzoxazin-4-one): Different core structure but similar in terms of aromatic substitution.
Propiedades
Número CAS |
919096-90-5 |
|---|---|
Fórmula molecular |
C25H18O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-acetyl-2,4,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H18O2/c1-17(26)21-22(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)25(27)23(21)19-13-7-3-8-14-19/h2-16H,1H3 |
Clave InChI |
QFBDWRSLQSAXFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


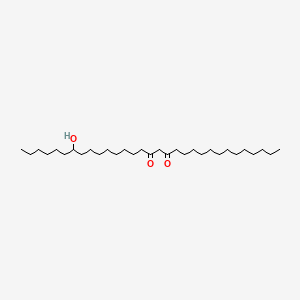
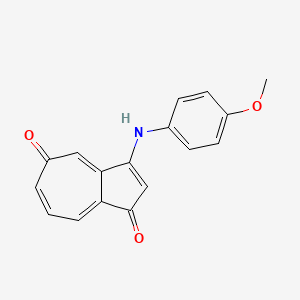
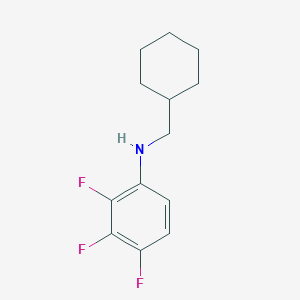
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
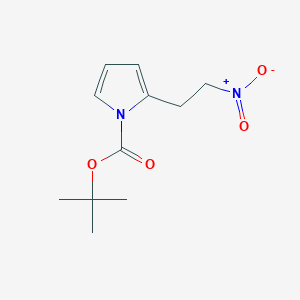

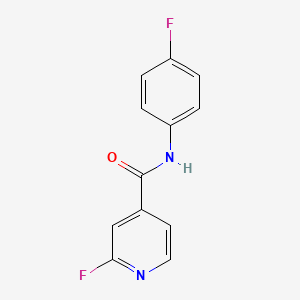
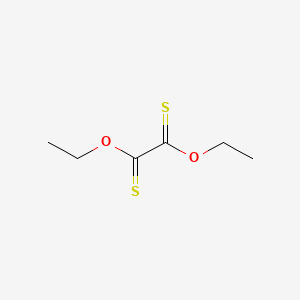
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
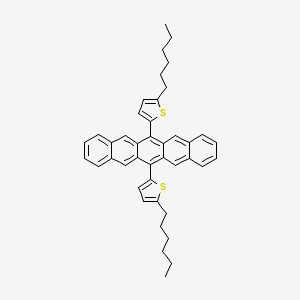
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
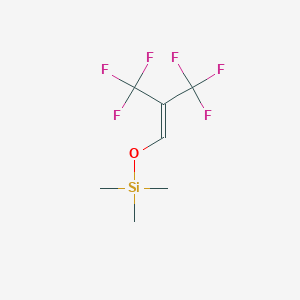
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
